Cas no 1798042-46-2 (1-(naphthalen-1-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea)

1-(Naphthalen-1-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a synthetic urea derivative featuring a naphthalene and tetrahydro-2H-pyran-4-yl-substituted pyrazole moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active molecules. Its structural complexity allows for selective interactions with target proteins, while the naphthalene group enhances lipophilicity, potentially improving membrane permeability. The tetrahydro-2H-pyran-4-yl moiety contributes to conformational rigidity, which may enhance binding affinity. This compound is suitable for research applications in drug discovery, offering a versatile scaffold for further derivatization. High-purity synthesis ensures reliability for experimental use.
1-(naphthalen-1-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea structure
1798042-46-2 structure
商品名:1-(naphthalen-1-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
CAS番号:1798042-46-2
MF:C20H22N4O2
メガワット:350.414284229279
CID:6279185
PubChem ID:71810273

1-(naphthalen-1-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
    • F6448-1918
    • 1-(naphthalen-1-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
    • 1798042-46-2
    • 1-(NAPHTHALEN-1-YLMETHYL)-3-[1-(OXAN-4-YL)PYRAZOL-4-YL]UREA
    • AKOS024567466
    • インチ: 1S/C20H22N4O2/c25-20(21-12-16-6-3-5-15-4-1-2-7-19(15)16)23-17-13-22-24(14-17)18-8-10-26-11-9-18/h1-7,13-14,18H,8-12H2,(H2,21,23,25)
    • InChIKey: FJJALURIAVDOEW-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(CC1)N1C=C(C=N1)NC(NCC1=CC=CC2C=CC=CC1=2)=O

計算された属性

  • せいみつぶんしりょう: 350.17427596g/mol
  • どういたいしつりょう: 350.17427596g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 469
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 68.2Ų

1-(naphthalen-1-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6448-1918-25mg
1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1798042-46-2 90%+
25mg
$109.0 2023-05-20
Life Chemicals
F6448-1918-10μmol
1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1798042-46-2 90%+
10μl
$69.0 2023-05-20
Life Chemicals
F6448-1918-15mg
1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1798042-46-2 90%+
15mg
$89.0 2023-05-20
Life Chemicals
F6448-1918-2μmol
1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1798042-46-2 90%+
2μl
$57.0 2023-05-20
Life Chemicals
F6448-1918-5μmol
1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1798042-46-2 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F6448-1918-50mg
1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1798042-46-2 90%+
50mg
$160.0 2023-05-20
Life Chemicals
F6448-1918-75mg
1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1798042-46-2 90%+
75mg
$208.0 2023-05-20
Life Chemicals
F6448-1918-100mg
1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1798042-46-2 90%+
100mg
$248.0 2023-05-20
Life Chemicals
F6448-1918-3mg
1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1798042-46-2 90%+
3mg
$63.0 2023-05-20
Life Chemicals
F6448-1918-40mg
1-[(naphthalen-1-yl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1798042-46-2 90%+
40mg
$140.0 2023-05-20

1-(naphthalen-1-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea 関連文献

1-(naphthalen-1-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ureaに関する追加情報

Comprehensive Overview of 1-(naphthalen-1-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea (CAS No. 1798042-46-2)

The compound 1-(naphthalen-1-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea (CAS No. 1798042-46-2) is a urea derivative with a unique molecular structure that combines a naphthalene moiety and a tetrahydro-2H-pyran-4-yl group linked via a pyrazole core. This structural complexity makes it a subject of interest in medicinal chemistry and drug discovery, particularly for its potential as a kinase inhibitor or modulator of biological pathways. Researchers are increasingly exploring its applications in targeting protein-protein interactions and signal transduction mechanisms, aligning with current trends in precision medicine.

In recent years, the demand for small-molecule therapeutics has surged, driven by advancements in high-throughput screening and computational drug design. The 1-(naphthalen-1-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea scaffold has garnered attention due to its balanced lipophilicity and hydrogen-bonding capacity, which are critical for optimizing bioavailability and target engagement. These properties are frequently discussed in forums and publications focusing on fragment-based drug discovery and allosteric modulation, addressing common queries about improving drug-like characteristics.

The naphthalene component of this compound contributes to its aromatic stacking potential, a feature often leveraged in designing enzyme inhibitors. Meanwhile, the tetrahydro-2H-pyran-4-yl group enhances solubility and metabolic stability, addressing a recurring challenge in lead optimization workflows. Such hybrid architectures resonate with industry professionals seeking multi-targeted agents for complex diseases like oncology and inflammation, topics frequently searched in pharmaceutical databases and AI-driven literature.

From a synthetic chemistry perspective, the preparation of 1-(naphthalen-1-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea involves multi-step organic synthesis, including urea coupling and heterocycle formation. These methodologies are widely documented in patents and peer-reviewed journals, reflecting the compound's relevance in intellectual property landscapes. Enthusiasts of green chemistry may also explore solvent-free or catalytic routes to synthesize this derivative, aligning with sustainability trends in pharmaceutical manufacturing.

Analytical characterization of CAS No. 1798042-46-2 typically employs NMR spectroscopy, mass spectrometry, and HPLC purity analysis, techniques central to quality control in drug development. Discussions around these methods dominate research gateways and academic platforms, where users frequently inquire about structural elucidation best practices. The compound's crystalline properties and polymorphism are additional areas of investigation, particularly for formulation scientists optimizing solid dosage forms.

In summary, 1-(naphthalen-1-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea represents a versatile chemical entity with broad implications for drug discovery and materials science. Its integration into cheminformatics libraries and virtual screening pipelines underscores its value in modern hit-to-lead campaigns. As the scientific community continues to probe its structure-activity relationships, this compound remains a compelling case study for interdisciplinary innovation.

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